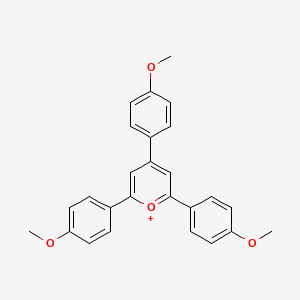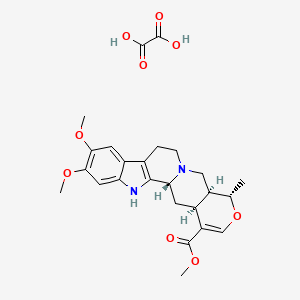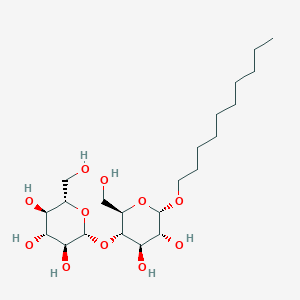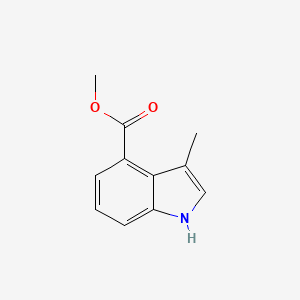![molecular formula C15H23N3O4 B12816052 5-tert-Butyl 7-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B12816052.png)
5-tert-Butyl 7-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl 7-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate is a complex organic compound belonging to the class of pyrazolopyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 7-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl 7-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-tert-Butyl 7-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl 7-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
Indole Derivatives: Although structurally different, indole derivatives exhibit similar biological activities.
Uniqueness
5-tert-Butyl 7-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H23N3O4 |
|---|---|
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
5-O-tert-butyl 7-O-ethyl 2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5,7-dicarboxylate |
InChI |
InChI=1S/C15H23N3O4/c1-6-21-13(19)11-9-18(14(20)22-15(2,3)4)8-10-7-17(5)16-12(10)11/h7,11H,6,8-9H2,1-5H3 |
Clave InChI |
XTSUEWUVFFXKFO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC2=CN(N=C12)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


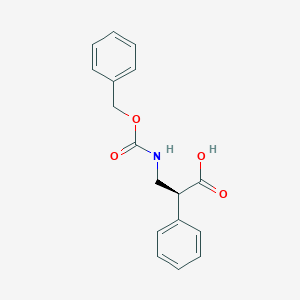
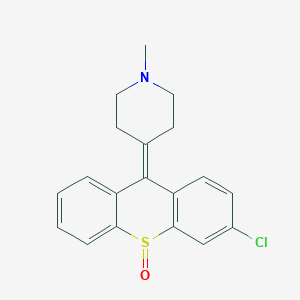

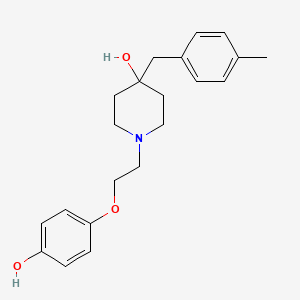

![2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid](/img/structure/B12815988.png)
![N'-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide](/img/structure/B12815989.png)
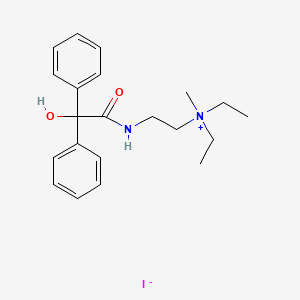
![2-[Ethyl-[4-(trifluoromethyl)benzoyl]amino]acetic acid](/img/structure/B12815997.png)
